3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide
Description
3-Methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring a methoxy group at the 3-position of the naphthalene ring and a 2-phenylethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-23-19-14-17-10-6-5-9-16(17)13-18(19)20(22)21-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEKVLYQBREOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide typically involves the reaction of 3-methoxy-2-naphthoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-hydroxy-N-(2-phenylethyl)naphthalene-2-carboxamide.
Reduction: Formation of 3-methoxy-N-(2-phenylethyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
- Structure-Activity Relationships : The 3-methoxy group and 2-phenylethyl chain position this compound as a lipophilic candidate for CNS-targeted drugs or hydrophobic material coatings.
- Synthetic Flexibility : Modular synthesis routes (e.g., EDC coupling , oxalyl chloride activation ) enable rapid diversification of substituents for optimization.
- Unresolved Questions: Limited direct data on the target compound’s biological activity or stability necessitate further empirical studies, particularly comparing it to hydroxy analogs and fluorinated derivatives .
References [1] Molecules 2015, 20, 9767–9787 [3] Protection of Primary Dopamine, 2016 [5] Design of CET Inhibitors, 2017 [6] 4-[(3-Chlorophenyl)azo]… Applications, 2017 [7] CAS 5337-21-3 Properties, 2025 [8] Index of Chemicals, 2022 [10] NIST Data for 3-Hydroxy Analog, 2023 [16] CAS 137-52-0 Analysis, 2025 [17] Methoxyethyl-Benzothiophene Carboxamide, 2023
Biological Activity
3-Methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide is a compound of growing interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a methoxy group, a naphthalene backbone, and a carboxamide functional group. This structural composition is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may modulate pathways related to inflammation and oxidative stress, although detailed mechanisms remain under investigation.
Biological Activities
-
Antimicrobial Activity
- Early studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibitory effects.
-
Anti-inflammatory Effects
- The compound has been investigated for its potential anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
-
Neuroprotective Properties
- There are indications that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against E. coli | |
| Anti-inflammatory | Inhibition of TNFα production | |
| Neuroprotective | Potential modulation of nAChR |
Study Highlights
- Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL, suggesting its potential as an antimicrobial agent.
- Inflammation Model : In cellular assays, treatment with this compound led to a significant decrease in TNFα levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential .
- Neuroprotection : A study exploring the neuroprotective effects found that the compound could modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission and neuroprotection .
Research Applications
The diverse biological activities of this compound make it a promising candidate for further research in medicinal chemistry. Its potential applications include:
- Development of novel antimicrobial agents.
- Formulation of anti-inflammatory drugs targeting chronic inflammatory diseases.
- Exploration as a neuroprotective agent in neurodegenerative disorders.
Q & A
Q. Can synergistic effects be exploited in combination therapies?
- Experimental Design :
- Screen with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay synergy indices (CompuSyn software).
- Mechanistic Insight : Check for ABC transporter inhibition (calcein-AM assay) to reverse multidrug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
